3-Metil-1-fenil-3-pentanol

Descripción general

Descripción

R411 es un compuesto que ha llamado la atención por sus aplicaciones en diversos campos, como la medicina y los procesos industriales. Es conocido por su función como medicamento oral no esteroideo para el tratamiento del asma, donde actúa como un antagonista integrina de acción dual competitiva .

Aplicaciones Científicas De Investigación

R411 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Se utiliza principalmente para la aislamiento de ARN total de alta calidad de células cultivadas, tejidos animales y tejidos vegetales . El ARN resultante puede utilizarse en varios experimentos de biología molecular, lo que hace que R411 sea un reactivo valioso en entornos de investigación.

Mecanismo De Acción

R411 ejerce sus efectos bloqueando la activación y el reclutamiento de células involucradas en la inflamación respiratoria. Funciona como un antagonista integrina de acción dual competitiva, previniendo la unión de V-CAM1 a las integrinas alfa4beta1 o alfa4beta7 . Este mecanismo es crucial para su función en el tratamiento del asma, ya que ayuda a reducir la inflamación sin ser inmunosupresor .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de R411 implica el uso de fenol y isotiocianato de guanidina, complementada con componentes patentados para una interrupción efectiva de la muestra y la inhibición de la RNasa . El proceso incluye lisis rápida de la muestra con reactivo VeZol y extracción con cloroformo, seguido de precipitación con isopropanol y lavado con etanol para obtener ARN de alta pureza .

Métodos de producción industrial: En entornos industriales, R411 se produce utilizando una solución monofásica de fenol e isotiocianato de guanidina. El proceso de producción está diseñado para garantizar un alto rendimiento y pureza, lo que lo hace adecuado para diversas aplicaciones en experimentos de biología molecular .

Análisis De Reacciones Químicas

Tipos de reacciones: R411 se somete a varios tipos de reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son cruciales para su funcionalidad en diferentes aplicaciones.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran R411 incluyen cloroformo, isopropanol y etanol. Las condiciones suelen implicar procesos rápidos de lisis y extracción de la muestra para garantizar la integridad y la pureza del compuesto .

Principales productos formados: Los principales productos formados a partir de las reacciones que involucran R411 incluyen ARN total de alta calidad, que puede utilizarse directamente para diversos experimentos de biología molecular como RT-PCR, RT-qPCR, Northern Blot, Dot Blot, traducción in vitro y secuenciación de alto rendimiento .

Comparación Con Compuestos Similares

R411 es único en sus propiedades de antagonista integrina de acción dual competitiva, lo que lo distingue de otros compuestos similares. Algunos compuestos similares incluyen otros antagonistas integrina, pero la capacidad de R411 para bloquear las integrinas alfa4beta1 y alfa4beta7 lo hace particularmente eficaz en la reducción de la inflamación respiratoria .

Lista de compuestos similares:- Otros antagonistas integrina

- Antagonistas de integrina únicos (SIA)

La naturaleza de acción dual de R411 proporciona un rango de acción más amplio en comparación con los antagonistas de integrina únicos, lo que lo convierte en un compuesto valioso en aplicaciones médicas y de investigación .

Actividad Biológica

3-Methyl-1-phenyl-3-pentanol, a tertiary alcohol with the chemical formula , has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry. This compound is known for its role as a dual-acting competitive integrin antagonist, making it relevant in the treatment of conditions like asthma .

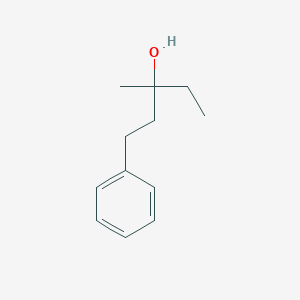

Chemical Structure and Properties

The structure of 3-Methyl-1-phenyl-3-pentanol features a phenyl group attached to a pentanol backbone, which contributes to its unique properties and biological activities. The compound is characterized by the following key physical properties:

| Property | Value |

|---|---|

| Molecular Weight | 182.27 g/mol |

| Boiling Point | 112.00 to 112.50 °C @ 0.80 mm Hg |

| Solubility | Slightly soluble in water; soluble in ethanol |

| Flammability | Flammable liquid and vapor |

The biological activity of 3-Methyl-1-phenyl-3-pentanol is primarily attributed to its ability to interact with various biochemical pathways. As a tertiary alcohol, it can undergo oxidation reactions, influencing enzyme activity and receptor function within cells . This interaction is crucial for its pharmacological effects, particularly in respiratory conditions.

Pharmacological Applications

Asthma Treatment

Research indicates that 3-Methyl-1-phenyl-3-pentanol functions as an effective non-steroidal oral medicine for asthma management. Its mechanism involves blocking specific integrins, which play a pivotal role in inflammatory responses associated with asthma .

Antifibrotic Properties

A study highlighted the compound's potential as an antifibrotic agent. In vitro experiments demonstrated that extracts containing 3-Methyl-1-phenyl-3-pentanol significantly inhibited the proliferation of hepatic stellate cells (HSC-LX2), which are crucial in liver fibrosis development. The inhibition rates observed were substantial, indicating its therapeutic promise .

Toxicological Profile

A toxicological review assessed the safety of 3-Methyl-1-phenyl-3-pentanol when used as a fragrance ingredient. Key findings include:

- Acute Toxicity : Low toxicity levels were reported upon exposure.

- Skin Irritation : Minimal irritation potential was noted.

- Genotoxicity : No significant genotoxic effects were observed in tested models .

Study on Antifibrotic Effects

In a comprehensive study evaluating various compounds from celery seed extracts, 3-Methyl-1-phenyl-3-pentanol was identified as one of the active components contributing to antifibrotic effects. The study utilized gas chromatography and mass spectrometry (GC-MS) to analyze the extracts and confirmed that this compound exhibited notable inhibition rates against HSC-LX2 cell proliferation .

Fragrance Material Review

A detailed review published in PubMed provided insights into the toxicological aspects of 1-phenyl-3-methyl-3-pentanol (closely related to 3-Methyl-1-phenyl-3-pentanol). The review summarized physical properties, acute toxicity, skin irritation, and sensitization data, emphasizing the importance of understanding the safety profile of such compounds in consumer products .

Propiedades

IUPAC Name |

3-methyl-1-phenylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJRTNBCFUOSEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864266 | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless, slightly viscous liquid; Warm, rose-like aroma | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

112.00 to 112.50 °C. @ 0.80 mm Hg | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.958-0.965 (20°) | |

| Record name | 1-Phenyl-3-methyl-3-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Mechanism of Action |

R411 prevents binding of V-CAM1 to either a4b1 or a4b7. | |

| Record name | R411 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05468 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

10415-87-9 | |

| Record name | α-Ethyl-α-methylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10415-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010415879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylmethylethylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanol, .alpha.-ethyl-.alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-phenylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PHENYL-3-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53PK0CX9TS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1-phenyl-3-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.